molecular formula C5H5BClNO2 B151797 (5-Chloropyridin-3-yl)boronic acid CAS No. 872041-85-5

(5-Chloropyridin-3-yl)boronic acid

Cat. No. B151797
M. Wt: 157.36 g/mol
InChI Key: NJXYBTMCTZAUEE-UHFFFAOYSA-N
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Description

(5-Chloropyridin-3-yl)boronic acid is a halogenated boronic acid derivative that is part of a broader class of compounds known for their utility in organic synthesis, particularly in Suzuki cross-coupling reactions. These compounds are characterized by the presence of a boronic acid functional group attached to a pyridine ring, which is further substituted with a halogen atom, in this case, chlorine .

Synthesis Analysis

The synthesis of (5-Chloropyridin-3-yl)boronic acid and related compounds typically involves a regioselective halogen-metal exchange reaction. This process uses n-butyllithium or lithium diisopropylamide to achieve the exchange, followed by quenching with triisopropylborate. This method has been shown to yield a single regioisomeric product, indicating a high level of selectivity in the synthesis process .

Molecular Structure Analysis

The molecular structure of (5-Chloropyridin-3-yl)boronic acid is characterized by the presence of a boronic acid group in the 3-position of the pyridine ring, with a chlorine substituent at the 5-position. The crystal structures of related boronic acid salts have been studied, revealing various hydrogen bond networks and coordination geometries, which are significant for understanding the reactivity and interaction of these compounds .

Chemical Reactions Analysis

Compounds such as (5-Chloropyridin-3-yl)boronic acid are known to participate in Pd-catalyzed cross-coupling reactions, which are a cornerstone of modern synthetic organic chemistry. These reactions allow for the formation of new carbon-carbon bonds, enabling the construction of complex molecular architectures. The halopyridinylboronic acids and esters have been found to couple efficiently with a range of aryl halides, facilitating the generation of diverse pyridine libraries .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (5-Chloropyridin-3-yl)boronic acid are not detailed in the provided papers, related compounds have been characterized using techniques such as HPLC, FTIR, and NMR spectroscopy. These methods provide information on the purity, molecular structure, and functional groups present in the compounds. Additionally, DFT studies and X-ray diffraction have been employed to analyze the crystallography and conformation of similar boronic acids, offering insights into their electronic structure and potential reactivity .

Scientific Research Applications

  • Synthesis of Halopyridinylboronic Acids and Esters : (5-Chloropyridin-3-yl)boronic acid plays a role in the synthesis of various halopyridinylboronic acids and esters. These compounds are synthesized via regioselective halogen–metal exchange and are used in Pd-catalyzed coupling with arylhalides, allowing the production of new pyridine libraries (Bouillon et al., 2003).

  • Creation of Highly Functionalized Heteroarylpyridines : The compound is utilized in Suzuki–Miyaura cross-coupling reactions to produce highly functionalized heteroarylpyridine derivatives. This process has been shown to yield novel compounds with potential applications in various fields of chemistry (Smith et al., 2008).

  • Boronic Acid Catalysis : Boronic acid, including derivatives like (5-Chloropyridin-3-yl)boronic acid, is used in catalysis, demonstrating its versatility in organic reactions and molecular recognition. This research underlines the potential for boronic acid catalysis in various chemical processes (Hashimoto et al., 2015).

  • Development of Fluorescent Chemosensors : The interaction of boronic acids with other compounds is being exploited in the development of fluorescent sensors for detecting carbohydrates and bioactive substances. This highlights the compound's role in advancing sensing technology (Huang et al., 2012).

  • Formation of Single-Boron Complexes : Research on boron(III) insertion into specific porphyrins, including those related to (5-Chloropyridin-3-yl)boronic acid, contributes to the understanding of complex molecular structures and their potential applications (Młodzianowska et al., 2007).

  • Biomedical Applications : Boronic acid compounds, including (5-Chloropyridin-3-yl)boronic acid derivatives, are being explored for potential biomedical applications. This includes enzyme inhibition, cancer therapy, and biological labeling (Yang et al., 2003).

  • Polymer Development for Biomedical Use : Boronic acid-containing polymers, which may include (5-Chloropyridin-3-yl)boronic acid derivatives, are being developed for various biomedical applications, such as treatment for HIV, obesity, diabetes, and cancer (Cambre & Sumerlin, 2011).

Safety And Hazards

“(5-Chloropyridin-3-yl)boronic acid” is classified under the GHS07 hazard class . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/eye protection/face protection (P280) .

properties

IUPAC Name

(5-chloropyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BClNO2/c7-5-1-4(6(9)10)2-8-3-5/h1-3,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXYBTMCTZAUEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70602590
Record name (5-Chloropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloropyridin-3-yl)boronic acid

CAS RN

872041-85-5
Record name (5-Chloropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloropyridine-3-boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
M Gao, M Wang, QH Zheng - Bioorganic & Medicinal Chemistry Letters, 2016 - Elsevier
The reference standard MK-1064 {5″-chloro-N-((5,6-dimethoxypyridin-2-yl)methyl)-[2,2′:5′,3″-terpyridine]-3′-carboxamide} was synthesized from methyl 2-chloro-5-iodonicotinate …
Number of citations: 21 www.sciencedirect.com
AJ Roecker, SP Mercer, JD Schreier, CD Cox… - …, 2014 - Wiley Online Library
The field of small‐molecule orexin antagonist research has evolved rapidly in the last 15 years from the discovery of the orexin peptides to clinical proof‐of‐concept for the treatment of …
AA Thomas, KW Hunt, M Volgraf, RJ Watts… - Journal of Medicinal …, 2014 - ACS Publications
In an attempt to increase selectivity vs Cathepsin D (CatD) in our BACE1 program, a series of 1,3,4,4a,10,10a-hexahydropyrano[4,3-b]chromene analogues was developed. Three …
Number of citations: 41 pubs.acs.org
AA Thomas, KW Hunt, B Newhouse… - Journal of Medicinal …, 2014 - ACS Publications
A series of 2,3,4,4a,10,10a-hexahydropyrano[3,2-b]chromene analogs was developed that demonstrated high selectivity (>2000-fold) for BACE1 vs Cathepsin D (CatD). Three different …
Number of citations: 20 pubs.acs.org
A Rahman, NB Ningegowda… - Chemistry & …, 2023 - Wiley Online Library
Pancreatic cancer is the most severe among other cancers due to its late detection and less chance of survivability. Heterocycles are proven ring systems in the treatment of various …
Number of citations: 1 onlinelibrary.wiley.com
M Koppitz, N Bräuer, A Ter Laak, H Irlbacher… - Bioorganic & Medicinal …, 2019 - Elsevier
Here we report on novel and potent pyridyl-cycloalkyl-carboxylic acid inhibitors of microsomal prostaglandin E synthase-1 (PTGES). PTGES produces, as part of the prostaglandin …
Number of citations: 9 www.sciencedirect.com
KW Hunt, AW Cook, RJ Watts, CT Clark… - Journal of Medicinal …, 2013 - ACS Publications
A hallmark of Alzheimer’s disease is the brain deposition of amyloid beta (Aβ), a peptide of 36–43 amino acids that is likely a primary driver of neurodegeneration. Aβ is produced by the …
Number of citations: 65 pubs.acs.org
OS Taniya, DS Kopchuk, AF Khasanov… - Coordination Chemistry …, 2021 - Elsevier
Despite almost a century-long history of studying the potential of 2,2′:6′,2″-terpyridine in various fields, the development of synthetic atom-economic “one-pot” approaches/…
Number of citations: 9 www.sciencedirect.com
MH Reutershan, MR Machacek… - Journal of Medicinal …, 2021 - ACS Publications
Identification of low-dose, low-molecular-weight, drug-like inhibitors of protein–protein interactions (PPIs) is a challenging area of research. Despite the challenges, the therapeutic …
Number of citations: 11 pubs.acs.org
EH Demont, C Chung, RC Furze, P Grandi… - Journal of medicinal …, 2015 - ACS Publications
Overexpression of ATAD2 (ATPase family, AAA domain containing 2) has been linked to disease severity and progression in a wide range of cancers, and is implicated in the regulation …
Number of citations: 92 pubs.acs.org

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